molecular formula C22H17N3O3 B2890126 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide CAS No. 898464-04-5

2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide

Cat. No.: B2890126
CAS No.: 898464-04-5
M. Wt: 371.396
InChI Key: JTHRCQFTTVTFNJ-UHFFFAOYSA-N
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Description

2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide is a complex organic compound that features a naphthalene ring, a tetrahydropyrazine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the formation of the tetrahydropyrazine ring through a cyclization reaction, followed by the introduction of the naphthalene and phenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which 2-[4-(naphthalen-1-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c26-20(23-17-9-2-1-3-10-17)15-24-13-14-25(22(28)21(24)27)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHRCQFTTVTFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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